

A Comparative Guide to the In Vitro Efficacy of C20H25NO3 Analogues

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Compound of Interest

Compound Name: C20H25NO3

Cat. No.: B7738764

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The chemical formula **C20H25NO3** represents several pharmacologically active compounds, most notably the synthetic opioid Methadone. This guide provides a comparative analysis of the in vitro efficacy of Methadone and its analogues, focusing on their interaction with opioid receptors. The data presented herein is crucial for understanding the structure-activity relationships and for the development of novel therapeutics with improved efficacy and safety profiles. While **C20H25NO3** also corresponds to other substances like the opioid analgesic Dimenoxadol, this guide will primarily focus on the more extensively researched Methadone and its derivatives due to the wealth of available comparative data.

Comparative Efficacy of Methadone Analogues at the μ -Opioid Receptor

The μ -opioid receptor (MOR) is the primary target for Methadone and its analogues, mediating both their analgesic effects and adverse side effects. The in vitro efficacy of these compounds is commonly assessed through various assays that measure their ability to bind to the receptor and activate downstream signaling pathways. Key parameters include receptor binding affinity (Ki), and functional activity metrics such as EC50 (half-maximal effective concentration) and Emax (maximum effect) in assays measuring G-protein activation and β -arrestin recruitment.

| Compound | Assay Type | Receptor | Parameter | Value | Reference Compound | Source |
|-------------------------------|--------------------------|---------------|-----------|----------------|--------------------|-----------|
| Methadone (racemic) | β-arrestin 2 Recruitment | MOR | EC50 | 50.3 nM | Hydromorphone | [1][2] |
| Emax | 152% | Hydromorphone | [1][2] | | | |
| GTPγS Binding | MOR | Ki | 3.378 nM | - | [3] | |
| (R)-Methadone | Radioligand Binding | MOR | Ki | 7.5 ± 0.1 nM | [3H]DAMGO | |
| (S)-Methadone | Radioligand Binding | MOR | Ki | 60.5 ± 0.1 nM | [3H]DAMGO | |
| Dipyanone | β-arrestin 2 Recruitment | MOR | EC50 | 39.9 nM | Hydromorphone | [1][2][4] |
| Emax | 155% | Hydromorphone | [1][2][4] | | | |
| GTPγS Binding | MOR | EC50 | 96.8 nM | Fentanyl | [4][5] | |
| Emax | 106% | Fentanyl | [4][5] | | | |
| Desmethylmoramide | β-arrestin 2 Recruitment | MOR | EC50 | 1335 nM | Hydromorphone | [1][2] |
| Emax | 126% | Hydromorphone | [1][2] | | | |
| erythro-5-methylmethadone (-) | Guinea Pig Ileum | μ-opioid | - | Potent agonist | - | [6] |

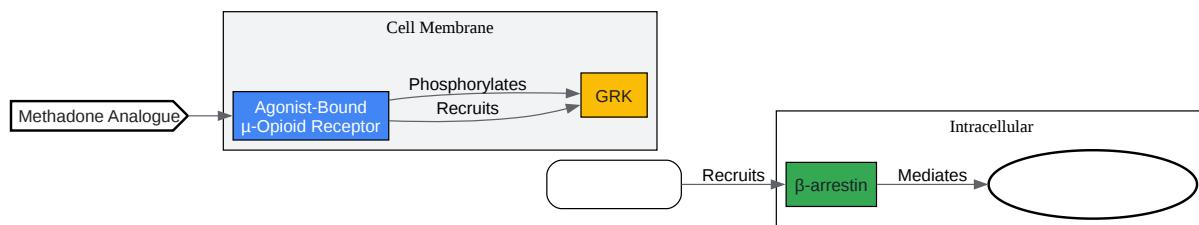
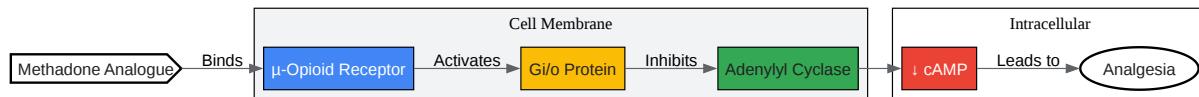
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|-------------------------------|------------------|---------------|---|---------------------|---|-----|
| erythro-5-methylmethadone (+) | Guinea Pig Ileum | μ -opioid | - | Less potent agonist | - | [6] |
|-------------------------------|------------------|---------------|---|---------------------|---|-----|

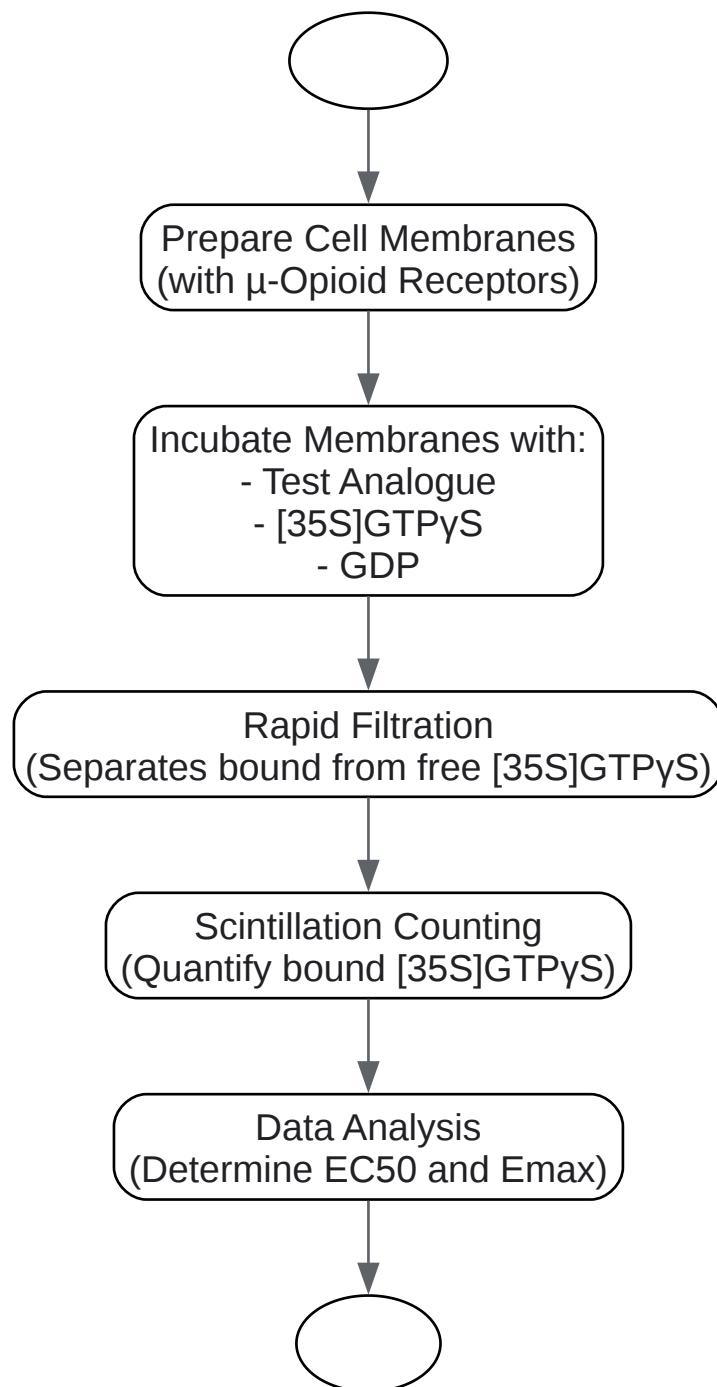
Signaling Pathways of Methadone Analogues

Methadone and its analogues primarily exert their effects through the G-protein coupled μ -opioid receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of two main signaling pathways:

- G-protein Signaling Pathway: This pathway is responsible for the desired analgesic effects. The activated receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately modulates ion channel activity and reduces neuronal excitability.
- β -arrestin Signaling Pathway: The recruitment of β -arrestin to the activated receptor is involved in receptor desensitization and internalization. This pathway has also been implicated in mediating some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[3]

Biased agonists are compounds that preferentially activate one pathway over the other, offering a potential strategy for developing safer analgesics.





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